molecular formula C9H8I2O2 B12332521 Benzenepropanoic acid, 3,5-diiodo-

Benzenepropanoic acid, 3,5-diiodo-

Cat. No.: B12332521
M. Wt: 401.97 g/mol
InChI Key: BBLRZBBVZYEOPI-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3,5-diiodo- is an organic compound characterized by the presence of two iodine atoms attached to the benzene ring at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3,5-diiodo- typically involves the iodination of benzenepropanoic acid derivatives. One common method is the electrophilic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction conditions often require a solvent like acetic acid and a catalyst to facilitate the iodination process.

Industrial Production Methods

Industrial production of Benzenepropanoic acid, 3,5-diiodo- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3,5-diiodo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to the formation of deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can replace the iodine atoms under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzenepropanoic acid derivatives .

Scientific Research Applications

Benzenepropanoic acid, 3,5-diiodo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3,5-diiodo- involves its interaction with specific molecular targets and pathways. The iodine atoms play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Diiodosalicylic acid: Similar in structure but with a carboxylic acid group at the ortho position relative to the hydroxyl group.

    3,5-Diiodo-4-hydroxybenzoic acid: Similar but with a hydroxyl group at the para position relative to the carboxylic acid group.

Uniqueness

Benzenepropanoic acid, 3,5-diiodo- is unique due to its specific substitution pattern and the presence of the propanoic acid side chain.

Properties

Molecular Formula

C9H8I2O2

Molecular Weight

401.97 g/mol

IUPAC Name

3-(3,5-diiodophenyl)propanoic acid

InChI

InChI=1S/C9H8I2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)

InChI Key

BBLRZBBVZYEOPI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1I)I)CCC(=O)O

Origin of Product

United States

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